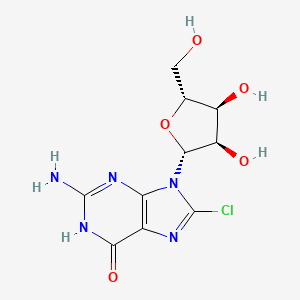
3-(3,5-Dimethylbenzoyl)pyridine
Übersicht
Beschreibung
“3-(3,5-Dimethylbenzoyl)pyridine”, also known as DMBP or LumPy, is a heterocyclic organic compound. It has the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . The IUPAC name for this compound is (3,5-dimethylphenyl)(3-pyridinyl)methanone .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethylbenzoyl)pyridine” is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom . The InChI key for this compound is BWPJGEGIXTWCQV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(3,5-Dimethylbenzoyl)pyridine” is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Emission Studies
- Computational and Spectroscopic Studies : Research on Re(CO)3Cl complexes involving similar ligands to 3-(3,5-Dimethylbenzoyl)pyridine indicates insights into photophysical properties, including absorption and emission spectroscopy. These studies involve time-dependent DFT calculations to elucidate electronic structures and excited states, relevant for understanding the dual emission and charge transfer characteristics of such compounds (Salassa et al., 2008).
Corrosion Inhibition
- Pyridine-Pyrazole Compounds as Corrosion Inhibitors : Research has been conducted on similar pyridine derivatives as corrosion inhibitors, particularly in steel. This research, which involves compounds like 3,5-dimethyl-1H-pyrazole and pyridine, has implications for the use of 3-(3,5-Dimethylbenzoyl)pyridine in corrosion inhibition applications (Bouklah et al., 2005).
Synthesis of Novel Heterocycles
- Novel Heterocyclic Synthesis : Studies involving compounds such as 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine, closely related to 3-(3,5-Dimethylbenzoyl)pyridine, have been used in synthesizing new heterocycles of pharmaceutical interest. This indicates potential applications in pharmaceutical research (Metwally et al., 2008).
Optoelectronic and Charge Transfer Properties
- Charge Carrier and Optoelectronic Properties : The study of phenylimidazo[1,5-a]pyridine-containing molecules, which are structurally related to 3-(3,5-Dimethylbenzoyl)pyridine, shows the exploration of various optoelectronic and charge transfer properties. This research is significant for applications in organic semiconductor devices (Irfan et al., 2019).
Multi-Component Synthesis
- Efficient Synthesis of Pyridine-Pyrimidines : Research on the synthesis of pyridine-pyrimidine derivatives and their bis-derivatives indicates potential applications in the synthesis of complex organic compounds. This involves the use of catalysts and microwave irradiation, relevant for chemical synthesis research (Rahmani et al., 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet recommends using personal protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-11(2)8-13(7-10)14(16)12-4-3-5-15-9-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPJGEGIXTWCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)



![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)




![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)
![4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531961.png)
